molecular formula C10H13NO3 B13207271 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No.: B13207271
M. Wt: 195.21 g/mol
InChI Key: ZWUBATBRTGNLTE-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is an organic compound with a unique structure that includes a benzoxazole ring fused with a tetrahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with ethyl chloroformate, followed by reduction and cyclization to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas and Pd/C.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted benzoxazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Similar in structure but lacks the carboxylic acid group.

    4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Similar core structure but different functional groups.

Uniqueness

4,6-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is unique due to the presence of both the benzoxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4,6-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-5-3-6(2)8-7(4-5)14-11-9(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

ZWUBATBRTGNLTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)ON=C2C(=O)O)C

Origin of Product

United States

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